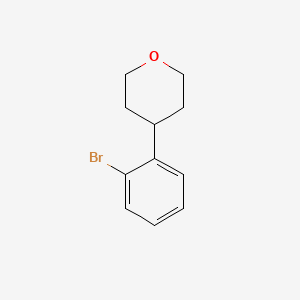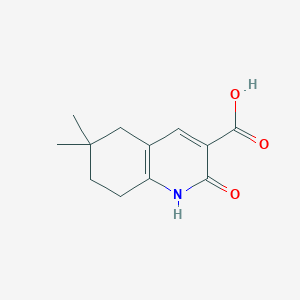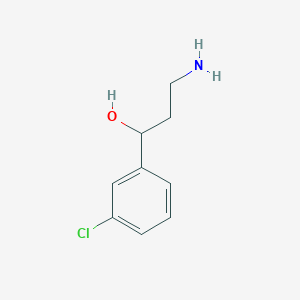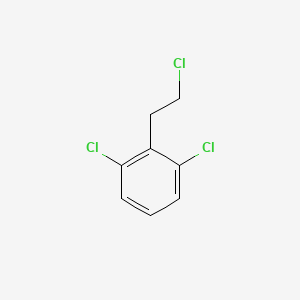
2-(4-Tetrahydropyranyl)bromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(4-Tetrahydropyranyl)bromobenzene involves several steps. The process for eco-friendly synthesis of bromobenzene involves bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 1 oxygen atom. The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, nucleophilic reactions of benzene derivatives involve the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Aplicaciones Científicas De Investigación
Electrochemical Reduction and Carbon Dioxide Carboxylation : In the study of aryl radical cyclization with alkyne followed by tandem carboxylation, 2-(2-propynyloxy)bromobenzenes, which are structurally related to 2-(4-Tetrahydropyranyl)bromobenzene, were used in electrochemical reduction. This process, involving carbon dioxide and an electron transfer mediator, led to the formation of 2,2-ring-fused succinic acid derivatives. The construction of tetrahydropyran skeletons through aryl radical cyclization was a key aspect of this research (Katayama, Senboku, & Hara, 2016).
Synthesis of Organic Compounds : Bromobenzene derivatives, closely related to this compound, have been used in the synthesis of various organic compounds. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene has applications in medicinal agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).
Formation of Chemical Structures : Studies like the asymmetric unit analysis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrate the use of bromobenzene compounds in forming specific chemical structures. Such research helps in understanding the geometrical orientations and interactions within molecules (Elkady, Keck, Schollmeyer, & Laufer, 2012).
Chemical Synthesis and Bioactivity : The chemoenzymatic preparation of 5,6-dihydro-2H-pyran-2-one using bromobenzene derivatives showcases the synthesis of important structural motifs found in biologically active lactones. This highlights the role of such compounds in developing bioactive substances (Carrera, Brovetto, & Seoane, 2013).
Catalytic Reagents in Chemical Reactions : Compounds like Poly(N-bromobenzene-1,3-disulfonamide) have been used as novel catalytic reagents for silylation processes in chemistry. This application is crucial for modifications and transformations in organic synthesis (Ghorbani‐Vaghei et al., 2006).
Mecanismo De Acción
Target of Action
Bromobenzene derivatives are known to interact with various enzymes and proteins in the body, influencing their function .
Mode of Action
2-(4-Tetrahydropyranyl)bromobenzene is a bromobenzene derivative that is often used in Suzuki–Miyaura coupling reactions . This reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex . The compound’s interaction with its targets likely involves similar mechanisms, leading to changes in the targets’ structure or function .
Biochemical Pathways
It is known to form reactive intermediates via the cytochrome P-450-linked monooxygenase system, leading to liver damage . It’s plausible that this compound may affect similar pathways.
Pharmacokinetics
Bromobenzene derivatives are generally lipophilic, allowing them to be readily absorbed and distributed throughout the body .
Result of Action
Bromobenzene derivatives are known to cause various effects, including dna damage and cellular toxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other pollutants can lead to combined toxic effects . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-bromophenyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFXLSIFRXOJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)




![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)



![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)


